TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE
Overview
Description
TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE: is an organic compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. The molecular formula of this compound is C18H30N2O2. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE typically involves the reaction of tert-butyl carbamate with a benzylamine derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in one pot under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its pharmacological properties and potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. It may also modulate signaling pathways by interacting with receptors or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester used in similar applications.
Benzyl carbamate: Another carbamate ester with a benzyl group.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of a benzyl group.
Uniqueness: TERT-BUTYL (1R,2R)-2-(BENZYLAMINO)-CYCLOHEXYLCARBAMATE is unique due to its specific structure, which combines a cyclohexyl ring with a benzylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-12-8-7-11-15(16)19-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,19H,7-8,11-13H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCVOVRLIBVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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